3-amino-2-(cyclopentylmethyl)-N-methylpropanamidehydrochloride
Description
3-Amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride is a synthetic amide derivative characterized by a cyclopentylmethyl substituent attached to a propanamide backbone. Its molecular formula is C₁₃H₂₄ClN₂O, with a molecular weight of 276.79 g/mol (estimated based on analogs).
Properties
Molecular Formula |
C10H21ClN2O |
|---|---|
Molecular Weight |
220.74 g/mol |
IUPAC Name |
2-(aminomethyl)-3-cyclopentyl-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c1-12-10(13)9(7-11)6-8-4-2-3-5-8;/h8-9H,2-7,11H2,1H3,(H,12,13);1H |
InChI Key |
BPDAMQCZQTVKAK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CC1CCCC1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentylmethyl intermediate: This step involves the alkylation of cyclopentane with a suitable alkyl halide to form the cyclopentylmethyl intermediate.
Introduction of the amino group: The cyclopentylmethyl intermediate is then reacted with an appropriate amine to introduce the amino group.
Formation of the N-methylpropanamide moiety: The final step involves the reaction of the intermediate with a suitable acylating agent to form the N-methylpropanamide moiety.
Industrial Production Methods
Industrial production of 3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amide derivatives.
Scientific Research Applications
3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical features of 3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride with fluorinated phenylmethyl analogs and other related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
